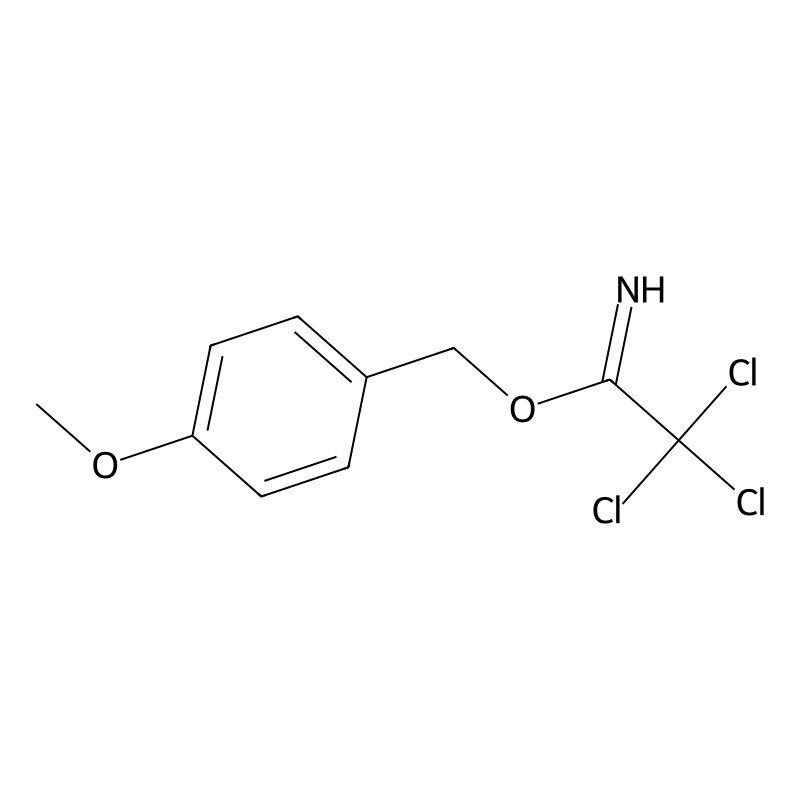

4-Methoxybenzyl 2,2,2-Trichloroacetimidate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential applications based on structure:

- 4-MBTCA belongs to a class of compounds known as imidates. Imidates are known to be reactive intermediates and can participate in various organic transformations . This reactivity suggests 4-MBTCA might be a useful reagent in organic synthesis for introducing a trichloroacetyl group (Cl3C-CO-) or a methoxybenzyl group (CH3O-C6H4-CH2-).

Properties and limitations:

- Information available from chemical suppliers [, , ] describes 4-MBTCA as a colorless liquid.

- Its chemical structure suggests it might be moisture sensitive, a common drawback for imidates. This could limit its applications in reactions requiring aqueous environments.

Current research landscape:

- A search for scientific publications mentioning 4-MBTCA yielded limited results. This suggests that 4-MBTCA is either a relatively new compound or one with niche applications in specific research areas.

Future directions:

- Further research is needed to explore the specific reactivity and potential applications of 4-MBTCA in organic synthesis. Its potential for introducing a trichloroacetyl group or a methoxybenzyl group warrants further investigation.

4-Methoxybenzyl 2,2,2-Trichloroacetimidate is an organic compound with the molecular formula C₁₀H₁₀Cl₃N₁O₂ and a molecular weight of 282.55 g/mol. It appears as a colorless to light yellow liquid and is known for its role as a versatile reagent in organic synthesis, particularly in the formation of protective groups for alcohols and amines. This compound is characterized by its trichloroacetimidate functional group, which enhances its reactivity in various chemical transformations .

MBz-Cl acts as an electrophile due to the electron-withdrawing nature of the trichloroacetimidate group. The oxygen atom of the alcohol acts as a nucleophile, attacking the electrophilic carbon in MBz-Cl. This leads to the formation of a new C-O bond, creating the PMB ether and releasing HCl as a leaving group [].

The primary application of 4-Methoxybenzyl 2,2,2-Trichloroacetimidate lies in its ability to form 4-methoxybenzyl esters from carboxylic acids without the need for an acid catalyst. This reaction occurs spontaneously and is notable for its efficiency in synthesizing protected derivatives of carboxylic acids . Additionally, it has been utilized in the selective preparation of chiral syn- or anti-diamines, showcasing its utility in asymmetric synthesis .

While specific biological activity data for 4-Methoxybenzyl 2,2,2-Trichloroacetimidate is limited, compounds containing similar functional groups have been studied for their potential pharmacological properties. The trichloroacetimidate group can influence biological interactions due to its electrophilic nature, making it a candidate for further investigation in drug discovery and development .

4-Methoxybenzyl 2,2,2-Trichloroacetimidate can be synthesized through the reaction of 4-methoxybenzyl alcohol with 2,2,2-trichloroiminoacetic acid. This method allows for the efficient formation of the imidate while maintaining high purity levels . The synthesis typically requires careful control of reaction conditions to optimize yield and minimize by-products.

This compound is extensively used in organic synthesis as a protecting group reagent. Its ability to form stable esters makes it valuable in multi-step synthetic pathways where selective deprotection is required. Furthermore, it serves as a precursor for various derivatives that can be further modified for specific applications in medicinal chemistry and materials science .

Several compounds share structural similarities with 4-Methoxybenzyl 2,2,2-Trichloroacetimidate. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Benzyl Trichloroacetimidate | C₇H₈Cl₃N₁O₂ | Lacks the methoxy group; used similarly as a protecting group. |

| 4-Methylbenzyl Trichloroacetimidate | C₁₀H₁₁Cl₃N₁O₂ | Contains a methyl group instead of methoxy; slightly altered reactivity. |

| Phenyl Trichloroacetimidate | C₆H₅Cl₃N₁O₂ | A simpler aromatic structure; often used in similar applications. |

These compounds exhibit variations in their reactivity and applications due to differences in their substituents. The presence of the methoxy group in 4-Methoxybenzyl 2,2,2-Trichloroacetimidate enhances its solubility and stability compared to other trichloroacetimidates.

XLogP3

GHS Hazard Statements

H302+H312+H332 (97.44%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H411 (97.44%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard